molecular formula C13H17N3 B5716408 N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline

Cat. No.: B5716408
M. Wt: 215.29 g/mol
InChI Key: KJRRYNVOHPEKLS-UHFFFAOYSA-N
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Description

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, linked to a methylaniline moiety

Properties

IUPAC Name

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-4-6-13(7-5-10)14-9-16-12(3)8-11(2)15-16/h4-8,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRYNVOHPEKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzyl halide derivative. One common method is to react 3,5-dimethylpyrazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers and influencing their reactivity and stability. The pyrazole ring’s nitrogen atoms can donate electron density to the metal, stabilizing the complex and facilitating catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrazole ring and the methylaniline moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand in coordination chemistry and a potential candidate for various catalytic and medicinal applications.

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